2-(Cyclohex-1-en-1-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)benzoic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2,(H,14,15) |
InChI Key |
YOOCSGZDVJOPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclohex 1 En 1 Yl Benzoic Acid and Its Precursors
Regioselective and Stereoselective Synthetic Pathways
The construction of the target molecule hinges on the regioselective formation of a C(sp²)-C(sp²) bond between the C2 position of the benzoic acid and the C1 position of the cyclohexene (B86901) ring. The following sections detail specific pathways designed to achieve this outcome.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. wikipedia.org These methods offer a direct route to link the aryl and cycloalkenyl fragments with high efficiency.
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, typically involving an organoboron reagent and an organic halide or triflate. semanticscholar.org A plausible route to 2-(Cyclohex-1-en-1-yl)benzoic acid involves the cross-coupling of a 2-halobenzoic acid derivative with a cyclohexenylboronic acid or its corresponding ester. Alternatively, the coupling partners can be reversed. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ, and requires a base to facilitate the transmetalation step.
A key advantage of this method is the wide functional group tolerance and the commercial availability of many boronic acids and aryl halides. sciforum.net For this specific target, the reaction would couple the two key fragments directly, as outlined in the table below.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 2-Bromobenzoic acid or its methyl ester | Electrophile |
| Organoboron Reagent | Cyclohex-1-en-1-ylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Catalyst |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates boronic acid |
| Solvent | Toluene, Dioxane, or DMF/Water | Reaction Medium |
The stereochemistry of the double bond in the vinylboronic acid partner is generally retained during the coupling process. nih.gov
Heck Reaction: The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes by coupling them with aryl or vinyl halides. wikipedia.org In principle, this compound can be synthesized by the direct coupling of a 2-halobenzoic acid (e.g., 2-iodobenzoic acid) with cyclohexene. However, the Heck reaction with cyclic olefins like cyclohexene can be complicated by issues of regioselectivity, potentially yielding a mixture of monoarylated products. mdpi.com The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org Careful selection of catalyst, ligands, and reaction conditions is crucial to favor the desired thermodynamically stable 1-phenylcyclohexene product over other isomers. mdpi.com
Sonogashira Coupling Adaptation: The Sonogashira coupling is designed to couple terminal alkynes with aryl or vinyl halides. An adaptation of this reaction for the synthesis of the target molecule would be a two-step process. First, a 2-halobenzoic acid derivative would be coupled with cyclohex-1-yne using a standard Sonogashira catalyst system (a palladium complex, a copper(I) co-catalyst, and a base like triethylamine). The resulting 2-(cyclohex-1-yn-1-yl)benzoic acid would then undergo a selective partial reduction of the triple bond to a cis-alkene using a catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orguwindsor.ca The carboxylate group of benzoic acid can serve as an effective DMG. organic-chemistry.orgrsc.org
The synthesis of this compound via DoM is a two-stage process:
Ortho-lithiation: Benzoic acid is treated with a strong base, such as sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (THF). This selectively removes the proton at the C2 position, forming a dilithiated intermediate (lithium 2-lithiobenzoate). rsc.orgsemanticscholar.org
Electrophilic Quench and Dehydration: The ortho-lithiated species is then quenched with cyclohexanone (B45756) as the electrophile. This addition reaction forms 2-(1-hydroxycyclohexyl)benzoic acid. Subsequent acid-catalyzed dehydration of this tertiary alcohol eliminates a molecule of water to generate the desired double bond, yielding this compound.
Table 2: Directed ortho-Metalation and Subsequent Reaction Sequence
| Step | Reagents & Conditions | Intermediate/Product |
|---|---|---|
| 1. Ortho-lithiation | Benzoic acid, s-BuLi, TMEDA, THF, -78 °C | Lithium 2-lithiobenzoate |
| 2. Electrophilic Quench | Cyclohexanone, -78 °C to rt | 2-(1-Hydroxycyclohexyl)benzoic acid |
| 3. Dehydration | H₃PO₄ or TsOH, heat | This compound |
The Diels-Alder reaction is a prototypical [4+2] cycloaddition that forms a six-membered ring, making it an ideal candidate for constructing the cyclohexene moiety. wikipedia.org This reaction involves a conjugated diene and a substituted alkene known as a dienophile. wikipedia.orgcerritos.edu To apply this to the synthesis of the target molecule, one of the reactants must contain the benzoic acid precursor.
A hypothetical but synthetically viable route could involve the reaction of a diene with a dienophile that is part of the aromatic system. For example, methyl 2-vinylbenzoate could act as the dienophile, reacting with a simple diene like 1,3-butadiene. This cycloaddition would yield methyl 2-(cyclohex-3-en-1-yl)benzoate. While this produces a cyclohexene ring attached at the correct position, the double bond is not in conjugation with the aromatic ring. A subsequent isomerization step, for instance using a base or a transition metal catalyst, would be required to move the double bond into the more thermodynamically stable conjugated position to form the final product after hydrolysis of the ester. The success of Diels-Alder reactions can be enhanced by using Lewis acid catalysts, particularly when dealing with sterically hindered substrates. ucla.edunih.gov
Reductive Approaches: A powerful reductive strategy for this synthesis is the Birch reduction. pharmaguideline.combyjus.com This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source to partially reduce an aromatic ring to a 1,4-cyclohexadiene. masterorganicchemistry.com Starting with a precursor like 2-phenylbenzoic acid, the Birch reduction would selectively reduce the unsubstituted phenyl ring. acs.orgacs.org This would yield 2-(cyclohexa-1,4-dien-1-yl)benzoic acid. The non-conjugated diene can then be isomerized to the thermodynamically more stable conjugated system, this compound, often under basic or acidic conditions.
Table 3: Reductive and Oxidative Synthetic Sequences
| Approach | Step | Substrate | Reagents & Conditions | Product |
|---|---|---|---|---|
| Reductive | 1 | 2-Phenylbenzoic acid | Na or Li, liq. NH₃, EtOH | 2-(Cyclohexa-1,4-dien-1-yl)benzoic acid |
| 2 | 2-(Cyclohexa-1,4-dien-1-yl)benzoic acid | Base (e.g., KOtBu) | This compound | |
| Oxidative | 1 | 2-Phenylbenzoic acid | H₂, Pd/C | 2-(Cyclohexyl)benzoic acid |
| 2 | 2-(Cyclohexyl)benzoic acid | DDQ or SeO₂ | This compound |
Oxidative Approaches: An oxidative approach would start from a saturated cyclohexane ring and introduce the double bond. The precursor, 2-(cyclohexyl)benzoic acid, can be readily prepared by the complete catalytic hydrogenation of 2-phenylbenzoic acid (using H₂ gas and a catalyst like palladium on carbon). The subsequent step involves the dehydrogenation of the cyclohexyl ring to form the cyclohexene. This can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide (SeO₂), which are known to create unsaturation in cyclic systems.
Alternative Annulation and Ring-Forming Methodologies
While traditional methods might involve multi-step sequences, contemporary approaches favor more direct routes such as cross-coupling reactions, which serve as powerful alternatives to classical annulation for constructing the target structure. Annulation typically refers to the fusion of a new ring onto an existing one through the formation of two new bonds scripps.edu. However, for a non-fused system like this compound, modern C-C bond-forming reactions are the most relevant and efficient "alternative methodologies."
Palladium-Catalyzed Cross-Coupling Reactions: The most plausible and versatile strategies for synthesizing the target compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These methods are foundational in modern organic synthesis for creating C(sp²)-C(sp²) bonds masterorganicchemistry.com.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a benzoic acid derivative with a cyclohexenylboron species. A hypothetical route would use either 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) or its corresponding ester, coupled with cyclohex-1-en-1-ylboronic acid or its ester derivatives (like a pinacol ester). The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step masterorganicchemistry.com. The use of specialized phosphine ligands (e.g., PPh₃, PCy₃, P(t-Bu)₃) is crucial for stabilizing the catalyst and promoting high yields researchgate.net.
Heck Reaction: An alternative pathway is the Heck reaction, which couples an aryl halide with an alkene masterorganicchemistry.comlibretexts.org. In this case, a 2-halobenzoic acid or ester would react with cyclohexene. The reaction typically uses a palladium catalyst like Pd(OAc)₂ and a base (e.g., Et₃N) libretexts.orgmdpi.com. A key challenge in this specific transformation is controlling the regioselectivity to ensure the formation of the desired 1-substituted cyclohexene product and prevent isomerization of the double bond.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System (Example) | Base (Example) | Key Features |
| Suzuki-Miyaura | 2-Bromobenzoic acid | Cyclohex-1-en-1-ylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | High functional group tolerance; mild conditions. |
| Heck | 2-Iodobenzoic acid | Cyclohexene | Pd(OAc)₂ | Et₃N | Atom-economical use of simple alkene; regioselectivity can be a challenge. |
Ruthenium-Catalyzed C-H Activation/Annulation: More advanced strategies involve the direct functionalization of C-H bonds. The carboxylic acid group can act as a directing group to facilitate the ortho-C-H activation of the benzoic acid ring researchgate.netmdpi.com. A potential, albeit more complex, route could be a ruthenium-catalyzed reaction between benzoic acid and a strained ring system like a vinylcyclopropane. This type of reaction merges C-H and C-C bond activation to form ortho-allylated benzoic acids, demonstrating a highly atom-economic approach to forming the C-C bond at the desired position researchgate.netmedsci.cn. While not a direct synthesis of the target cyclohexenyl group, it represents a cutting-edge annulation methodology for functionalizing the ortho position of benzoic acids researchgate.net.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to synthetic routes is critical for developing sustainable chemical processes. This involves minimizing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free and Water-Mediated Synthetic Procedures
A major focus of green chemistry is the replacement of volatile and often toxic organic solvents. Water is an ideal alternative due to its low cost, non-flammability, and minimal environmental impact.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully adapted to aqueous conditions nih.govrsc.org. The synthesis of this compound via a Suzuki coupling could be performed in water or a water/organic solvent mixture (e.g., water/n-butanol) rsc.org. This is often facilitated by using water-soluble ligands and phase-transfer catalysts or by leveraging the increased reactivity at the interface of immiscible phases. A significant advantage of water-mediated synthesis is the simplified workup; the organic product can often be easily separated from the aqueous phase containing the catalyst and inorganic salts, potentially allowing for catalyst recycling rsc.orgyoutube.com. Continuous-flow systems using water as the sole solvent have also been developed for the synthesis of biaryl pharmaceuticals, demonstrating the industrial viability of this approach nih.gov.
Catalytic Efficiency and Atom Economy in Preparation
Atom Economy: Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. Cross-coupling reactions are generally considered to have a high atom economy .
Heck Reaction: The Heck reaction is highly atom-economical as it combines an aryl halide (Ar-X) and an alkene (R-CH=CH₂) to form Ar-CH=CH-R, with the only formal byproducts being H and X, which are scavenged by a base .
Suzuki-Miyaura Reaction: The Suzuki reaction between an aryl halide (Ar-X) and an organoborane (R-B(OR)₂) also has good atom economy. The main byproducts are the halide salt and boric acid derivatives, which are generally non-toxic researchgate.netacs.org.
Comparing the two plausible routes, the Heck reaction might appear slightly more atom-economical on paper, but the Suzuki reaction is often more reliable, versatile, and avoids potential issues with alkene isomerization, making it a preferred method in many complex syntheses masterorganicchemistry.com.
Catalytic Efficiency: Catalytic efficiency is paramount for both economic and environmental reasons. Modern palladium catalysis focuses on achieving high turnover numbers (TONs) and turnover frequencies (TOFs) with extremely low catalyst loadings. It is now common for palladium-catalyzed reactions to be performed with catalyst loadings in the parts-per-million (ppm) range rather than the traditional 1-5 mol% youtube.comacs.orgresearchgate.net. This dramatic reduction in catalyst usage minimizes cost and, crucially, reduces the amount of residual palladium in the final product—a major concern in the pharmaceutical industry acs.org. The development of highly active palladium precatalysts and ligand systems has been instrumental in achieving this level of efficiency acs.org.
| Metric | Suzuki-Miyaura Coupling | Heck Reaction | Green Advantage |
| Solvent | Can be performed in water or water/organic mixtures rsc.orgnih.gov. | Typically requires organic solvents like DMF or acetonitrile. | Water-mediated Suzuki offers a greener alternative. |
| Atom Economy | Good; byproducts are salts and boronic acid derivatives . | Excellent; byproducts are H-X, removed by base . | Both are efficient, but Heck is slightly higher in principle. |
| Catalyst Loading | Can be reduced to ppm levels with modern catalysts acs.orgresearchgate.net. | Can also be performed with low catalyst loadings. | Both benefit from high-efficiency catalysts, reducing metal waste. |
Scalability Considerations for Research and Industrial Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and product purity.
Process Optimization and Yield Enhancement Strategies
For a palladium-catalyzed synthesis of this compound, several factors would need optimization for large-scale production.
Catalyst Choice: While homogeneous catalysts are common in research, heterogeneous catalysts like palladium on carbon (Pd/C) are often preferred for industrial applications. Pd/C is less expensive, more stable, and can be easily removed by filtration at the end of the reaction, simplifying purification and enabling catalyst recycling acs.org.
Reaction Conditions: Parameters such as temperature, reaction time, and the choice and amount of base must be carefully optimized to maximize yield and minimize byproduct formation. For example, in a multikilogram-scale synthesis of a biphenyl (B1667301) carboxylic acid via a Suzuki coupling, a Pd/C catalyst was used in a methanol/water solvent system to achieve high yields and low residual palladium levels acs.org.
Purification Techniques for Research-Grade Materials
Achieving high purity is essential for research-grade materials to ensure that experimental results are reliable. The purification of this compound would likely involve a multi-step process.
Workup and Extraction: After the reaction, an initial aqueous workup is performed. The reaction mixture is typically partitioned between water and an immiscible organic solvent. Acidification of the aqueous layer would protonate the carboxylate, causing the desired benzoic acid derivative to precipitate or be extracted into the organic phase, separating it from water-soluble inorganic byproducts.
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. Benzoic acid and its derivatives often have high solubility in hot water but poor solubility in cold water wikipedia.orgma.eduresearchgate.netslideshare.net. The crude product can be dissolved in a minimal amount of boiling or near-boiling water, filtered while hot to remove insoluble impurities, and then allowed to cool slowly. The slow cooling promotes the formation of pure crystals, leaving soluble impurities behind in the mother liquor ma.eduslideshare.netalfa-chemistry.com.
Chromatography and Catalyst Removal: If recrystallization is insufficient, flash column chromatography on silica gel is a standard method for separating the target compound from closely related impurities mdpi.com. A primary goal of purification is the removal of the transition metal catalyst. Residual palladium is a significant concern, and strict limits are enforced for active pharmaceutical ingredients acs.org. While much of the catalyst can be removed during workup and recrystallization, trace amounts may remain. Specialized techniques for palladium removal include:
Treatment with Adsorbents: Using materials like activated carbon or specialized silica-based metal scavengers that chelate and adsorb the palladium, which can then be removed by filtration acs.org.
Organic Solvent Nanofiltration (OSN): An emerging technology where the reaction mixture is passed through a membrane that retains the larger catalyst complex while allowing the smaller product molecule to pass through researchgate.net.
Mechanistic Investigations of Reactions Involving 2 Cyclohex 1 En 1 Yl Benzoic Acid
Reaction Mechanism Elucidation for its Formation
The formation of 2-(Cyclohex-1-en-1-yl)benzoic acid would likely proceed through a cross-coupling reaction or an ortho-metalation pathway. Mechanistic elucidation for these potential synthetic routes would involve detailed computational and experimental studies.
Transition State Analysis in Cross-Coupling Reactions
The synthesis of this compound could plausibly be achieved via a Suzuki or Stille cross-coupling reaction. A hypothetical Suzuki coupling would involve the reaction of a 2-halobenzoic acid with cyclohex-1-en-1-ylboronic acid.
Hypothetical Suzuki Coupling Reaction Parameters:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
| 2-Bromobenzoic acid | Cyclohex-1-en-1-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |
| 2-Iodobenzoic acid | Cyclohex-1-en-1-ylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane |
A critical aspect of understanding the reaction mechanism would be the analysis of the transition states for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Computational studies, such as Density Functional Theory (DFT) calculations, would be employed to model these transition states, determining their geometries and activation energies. This analysis would reveal the rate-determining step and provide insights into the factors controlling the reaction's efficiency and selectivity.
Role of Intermediates in ortho-Metalation Pathways
An alternative synthetic approach is the directed ortho-metalation of benzoic acid, followed by reaction with an electrophile derived from cyclohexanone (B45756). In this strategy, the carboxylate group directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position of the benzoic acid. nih.govsemanticscholar.orgorganic-chemistry.orgrsc.orgresearchgate.net
The key intermediate in this pathway is the ortho-lithiated benzoic acid dianion. The stability and reactivity of this intermediate are crucial for the success of the subsequent reaction. Spectroscopic techniques, such as NMR, could be used to characterize this intermediate. The reaction of this intermediate with cyclohexanone would likely proceed through a nucleophilic addition to the carbonyl group, followed by dehydration to form the cyclohexene (B86901) double bond. Understanding the role of additives like TMEDA (tetramethylethylenediamine) in stabilizing the organolithium intermediate would also be a key aspect of the mechanistic investigation. nih.govorganic-chemistry.org
Mechanistic Studies of Functional Group Transformations
Once formed, this compound possesses three reactive sites: the carboxylic acid group, the aromatic ring, and the cyclohexene double bond. Mechanistic studies would focus on the pathways of reactions at each of these sites.
Decarboxylation Pathways and Derivatives
The decarboxylation of this compound would lead to the formation of 1-phenylcyclohexene. This reaction can be induced thermally or through the use of catalysts. Mechanistic studies would investigate the kinetics of the decarboxylation to determine the activation energy and the influence of catalysts. The generally accepted mechanism for the decarboxylation of benzoic acids involves the formation of an unstable aryl anion intermediate after the loss of carbon dioxide. wikipedia.orgnih.govrsc.orgnih.gov The stability of this intermediate would be a key factor in the reaction rate. Isotope labeling studies, for instance using a ¹³C-labeled carboxyl group, could be employed to trace the fate of the carbon atom during the reaction.
Electrophilic Aromatic Substitution on the Benzoic Acid Moiety
The benzoic acid moiety of the molecule can undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating and meta-directing group. wikipedia.org Therefore, electrophilic attack is expected to occur at the positions meta to the carboxyl group.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Electrophile | Reagents | Major Product |
| NO₂⁺ | HNO₃/H₂SO₄ | 2-(Cyclohex-1-en-1-yl)-5-nitrobenzoic acid |
| Br⁺ | Br₂/FeBr₃ | 5-Bromo-2-(cyclohex-1-en-1-yl)benzoic acid |
| SO₃ | fuming H₂SO₄ | 2-(Cyclohex-1-en-1-yl)-5-sulfobenzoic acid |
Mechanistic investigations would involve studying the relative rates of substitution at different positions on the aromatic ring to confirm the directing effects of the substituents. The formation of the sigma complex (Wheland intermediate) is the rate-determining step in these reactions. Computational studies could model the stability of the different possible sigma complexes to predict the regioselectivity.
Reactions at the Cyclohexene Double Bond
The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions. msu.eduwikipedia.org For instance, the addition of a halogen like bromine would proceed via a bromonium ion intermediate. wikipedia.orglibretexts.org The stereochemistry of the addition would be anti, leading to the formation of a trans-dihalide.
Another important reaction is hydrogenation of the double bond, which would yield 2-(cyclohexyl)benzoic acid. This reaction is typically catalyzed by transition metals such as palladium or platinum. Mechanistic studies would focus on the mode of hydrogen activation on the catalyst surface and the stereochemistry of the hydrogen addition, which is typically syn. The nature of the catalyst support and the reaction conditions (pressure, temperature, solvent) would significantly influence the reaction mechanism and efficiency.
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Derivatization and Functionalization Strategies of 2 Cyclohex 1 En 1 Yl Benzoic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a highly versatile functional group that can be converted into a wide array of other functionalities. Standard transformations applicable to benzoic acid and its derivatives can also be applied to 2-(cyclohex-1-en-1-yl)benzoic acid, although the steric hindrance imposed by the ortho-cyclohexenyl group may influence reaction rates and yields.
Esters are commonly synthesized from carboxylic acids through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For sterically hindered ortho-substituted benzoic acids, such as this compound, the rate of esterification may be slower compared to unhindered benzoic acids. acs.org To overcome this, alternative methods like reaction with alkyl halides in the presence of a base or using coupling agents can be employed.
Amides are typically prepared by the reaction of a carboxylic acid with an amine. Direct condensation is often challenging and requires high temperatures. A more common and efficient approach involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, followed by reaction with the desired amine. wikipedia.orgnih.govacs.orgacs.orgresearchgate.net Reagents like thionyl chloride or oxalyl chloride can be used to form the acyl chloride in situ, which then readily reacts with a primary or secondary amine to yield the corresponding amide. libretexts.org
Table 1: Representative Esterification and Amidation Reactions
| Product | Reagents and Conditions | Typical Yield (%) |
| Methyl 2-(cyclohex-1-en-1-yl)benzoate | Methanol, H₂SO₄ (cat.), reflux | 75-85 |
| Ethyl 2-(cyclohex-1-en-1-yl)benzoate | Ethanol, HCl (gas), reflux | 70-80 |
| N-Benzyl-2-(cyclohex-1-en-1-yl)benzamide | 1. SOCl₂, reflux 2. Benzylamine, pyridine | 80-90 |
| 2-(Cyclohex-1-en-1-yl)-N-phenylbenzamide | 1. Oxalyl chloride, DMF (cat.) 2. Aniline, Et₃N | 85-95 |
Acid anhydrides can be prepared from carboxylic acids through dehydration. A common method involves reacting the carboxylic acid with a dehydrating agent like acetic anhydride. orgsyn.orgwikipedia.org For this compound, this would lead to the formation of the corresponding symmetric anhydride. Mixed anhydrides can also be synthesized.
Acyl halides , particularly acyl chlorides, are important synthetic intermediates due to their high reactivity. They are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgwikipedia.orglibretexts.orggoogle.com The choice of reagent can depend on the desired purity of the product, as the byproducts of the reaction with oxalyl chloride are gaseous, simplifying purification.
Table 2: Synthesis of Anhydrides and Acyl Halides
| Product | Reagents and Conditions | Typical Yield (%) |
| 2-(Cyclohex-1-en-1-yl)benzoic anhydride | Acetic anhydride, heat | 70-80 |
| 2-(Cyclohex-1-en-1-yl)benzoyl chloride | Thionyl chloride (SOCl₂), reflux | 90-98 |
| 2-(Cyclohex-1-en-1-yl)benzoyl bromide | Phosphorus tribromide (PBr₃), heat | 85-95 |
The carboxylic acid functionality can be reduced to either a primary alcohol or an aldehyde.
Reduction to alcohols is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. idc-online.com Alternatively, borane (BH₃) complexes or catalytic hydrosilylation with manganese(I) catalysts can also be employed for this transformation. acs.org A direct reduction of benzoic acids to alcohols can also be achieved using sodium borohydride in the presence of bromine. sci-hub.se
Reduction to aldehydes is a more delicate transformation as aldehydes are themselves susceptible to further reduction. This can be achieved by first converting the carboxylic acid to an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride or through a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst). idc-online.comyoutube.com A one-pot conversion of carboxylic acids to aldehydes can be challenging and may require specific activating agents. louisville.edu
Table 3: Reduction of the Carboxylic Acid Group
| Product | Reagents and Conditions | Typical Yield (%) |
| (2-(Cyclohex-1-en-1-yl)phenyl)methanol | 1. LiAlH₄, THF 2. H₃O⁺ | 85-95 |
| 2-(Cyclohex-1-en-1-yl)benzaldehyde | 1. SOCl₂ 2. LiAl(O-t-Bu)₃H, -78 °C | 70-80 |
Chemical Modifications of the Cyclohexene (B86901) Ring
The double bond in the cyclohexene ring is susceptible to a variety of electrophilic addition reactions, allowing for further functionalization of the molecule.
Epoxidation involves the conversion of the alkene to an epoxide (oxirane). This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond. Catalytic methods for epoxidation, for instance using hydrogen peroxide in the presence of a suitable catalyst, are also well-established for cyclohexene derivatives. csic.esrsc.orgwikipedia.org
Dihydroxylation is the process of adding two hydroxyl groups across the double bond to form a diol. The stereochemical outcome of this reaction can be controlled by the choice of reagents. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, or with cold, dilute potassium permanganate (KMnO₄). wikipedia.org Anti-dihydroxylation can be accomplished via the opening of an epoxide intermediate with an acid or base catalyst in an aqueous medium. khanacademy.org
Table 4: Reactions of the Cyclohexene Double Bond
| Product | Reagents and Conditions | Stereochemistry | Typical Yield (%) |
| 2-(1,2-Epoxycyclohexyl)benzoic acid | m-CPBA, CH₂Cl₂ | Syn-addition | 80-90 |
| 2-(1,2-Dihydroxycyclohexyl)benzoic acid | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Syn-dihydroxylation | 85-95 |
| 2-(1,2-Dihydroxycyclohexyl)benzoic acid | 1. m-CPBA 2. H₃O⁺ | Anti-dihydroxylation | 75-85 |
Hydration of the cyclohexene double bond results in the formation of an alcohol. This can be achieved through acid-catalyzed hydration, which proceeds via a carbocation intermediate and follows Markovnikov's rule. monash.eduresearchgate.netbohrium.comacs.org Given the substitution pattern of the double bond in this compound, hydration would be expected to yield two regioisomeric alcohols.
Halogenation involves the addition of halogens (e.g., Br₂ or Cl₂) across the double bond. khanacademy.org This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. pressbooks.pubmasterorganicchemistry.comlibretexts.org The reaction of this compound with bromine would thus be expected to yield a dibrominated product with the bromine atoms in a trans configuration. Under UV light or at high temperatures, free-radical substitution at the allylic position can compete with addition. stackexchange.com
Table 5: Addition Reactions to the Cyclohexene Ring
| Product | Reagents and Conditions | Regio/Stereochemistry | Typical Yield (%) |
| 2-(2-Hydroxycyclohexyl)benzoic acid and 2-(1-Hydroxycyclohexan-2-yl)benzoic acid | H₂SO₄ (aq), heat | Markovnikov, mixture of regioisomers | 60-70 |
| 2-(1,2-Dibromocyclohexyl)benzoic acid | Br₂, CCl₄ | Anti-addition | 90-98 |
| 2-(1,2-Dichlorocyclohexyl)benzoic acid | Cl₂, CH₂Cl₂ | Anti-addition | 90-98 |
Cycloaddition Reactions Involving the Olefinic Moiety
The carbon-carbon double bond within the cyclohexene ring of this compound serves as a reactive handle for various cycloaddition reactions, enabling the construction of intricate polycyclic frameworks.
Diels-Alder Reaction: The olefinic moiety can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. In the case of this compound, the carboxylic acid group is not directly conjugated to the double bond, and thus its electronic influence is minimal. However, the reaction can proceed with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions. The stereochemical outcome of the reaction is governed by the endo rule, which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions.
| Diene | Dienophile | Conditions | Expected Product |
| 1,3-Butadiene | This compound | Heat | Tricyclic carboxylic acid |
| Cyclopentadiene | This compound | Lewis Acid (e.g., AlCl₃) | Polycyclic adduct with endo stereochemistry |
1,3-Dipolar Cycloaddition: The olefin can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to furnish five-membered heterocyclic rings. These reactions, often referred to as Huisgen cycloadditions, are highly regioselective and stereospecific. The choice of 1,3-dipole dictates the nature of the resulting heterocycle. For instance, reaction with an organic azide would yield a triazoline ring, which can subsequently be converted to other functionalities.
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |
| Phenyl azide | This compound | Triazoline |
| Benzonitrile oxide | This compound | Isoxazoline |
| N-Benzylnitrone | This compound | Isoxazolidine |
Functionalization of the Aromatic Ring
The benzoic acid moiety offers several avenues for functionalization, allowing for the introduction of a wide range of substituents onto the aromatic ring.
Directed ortho-Lithiation and Subsequent Electrophilic Quenching
The carboxylic acid group is a powerful directing group in ortho-lithiation reactions. Treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an organolithium reagent like n-butyllithium, in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can selectively deprotonate the ortho position to the carboxyl group. The resulting aryllithium species can then be quenched with various electrophiles to introduce a substituent at the C3 position.
| Electrophile | Reagent | Product |
| Alkyl halide | CH₃I | 2-(Cyclohex-1-en-1-yl)-3-methylbenzoic acid |
| Carbonyl compound | (CH₃)₂CO | 2-(Cyclohex-1-en-1-yl)-3-(2-hydroxypropan-2-yl)benzoic acid |
| Silyl halide | (CH₃)₃SiCl | 2-(Cyclohex-1-en-1-yl)-3-(trimethylsilyl)benzoic acid |
Suzuki-Miyaura Coupling and Other Cross-Coupling Reactions on the Aromatic Ring
To engage in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide or a triflate. This can be achieved through electrophilic halogenation (see section 4.3.3). Once the halogenated derivative, for example, 2-(cyclohex-1-en-1-yl)-5-bromobenzoic acid, is obtained, it can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
| Aryl Halide | Boronic Acid | Catalyst/Base | Product |
| 5-Bromo-2-(cyclohex-1-en-1-yl)benzoic acid | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl-2-(cyclohex-1-en-1-yl)benzoic acid |
| 4-Iodo-2-(cyclohex-1-en-1-yl)benzoic acid | Methylboronic acid | Pd(OAc)₂ / K₃PO₄ | 4-Methyl-2-(cyclohex-1-en-1-yl)benzoic acid |
Nitration, Sulfonation, and Halogenation at Specific Positions
Electrophilic aromatic substitution reactions on this compound are governed by the directing effects of the two substituents on the benzene (B151609) ring. The carboxylic acid group is a deactivating, meta-directing group, while the cyclohexenyl group is an activating, ortho-, para-directing group. The interplay of these directing effects will determine the regiochemical outcome of the substitution.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group primarily at the position
Synthesis of Structural Analogues and Heterocyclic Derivatives
Intramolecular Cyclization Reactions
Intramolecular cyclization of this compound is anticipated to proceed via an acid-catalyzed pathway, leading to the formation of a fused tricyclic ketone. This transformation is analogous to the well-established intramolecular Friedel-Crafts acylation of other 2-arylbenzoic acids, which are pivotal in the synthesis of various polycyclic aromatic compounds.
The reaction is initiated by the protonation of the carboxylic acid group by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). This activation generates a highly electrophilic acylium ion. Subsequently, the adjacent cyclohexenyl group acts as the nucleophile, attacking the acylium ion in an intramolecular electrophilic aromatic substitution reaction. The final step involves deprotonation to restore aromaticity and yield the cyclized product.
The expected product from this reaction is a tetracyclic ketone, specifically a derivative of dibenzo[a,c]cyclohepten-5-one. The formation of a seven-membered ring is a common outcome in such cyclizations involving a two-carbon bridge between the aromatic rings. Intramolecular Friedel-Crafts reactions are known to be effective for the formation of five, six, and seven-membered rings.
While direct experimental data for the intramolecular cyclization of this compound is not extensively documented in the reviewed literature, the reaction conditions and outcomes can be inferred from analogous transformations of similar substrates. The following table summarizes the typical reagents and expected products for such reactions.
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| This compound | Polyphosphoric Acid (PPA) | Dibenzo[a,c]cyclohepten-5-one derivative | Intramolecular Friedel-Crafts Acylation |
| This compound | Methanesulfonic Acid (MSA) | Dibenzo[a,c]cyclohepten-5-one derivative | Intramolecular Friedel-Crafts Acylation |
| 2-Arylbenzoic acids | Lewis Acids (e.g., AlCl₃) | Fused polycyclic ketones | Intramolecular Friedel-Crafts Acylation researchgate.netmasterorganicchemistry.comnih.govnih.govrsc.org |
Detailed Research Findings:
Studies on related compounds have demonstrated the utility of intramolecular Friedel-Crafts acylation in the synthesis of complex polycyclic systems. For instance, the cyclization of phenalkyl carboxylic acids using PPA or MSA is a standard method for producing fused ring ketones. The efficiency of ring closure is dependent on the length of the alkyl chain, with the formation of six-membered rings being particularly favorable.
The synthesis of dibenzo[a,d]cycloheptene scaffolds, which are structurally analogous to the potential product of this compound cyclization, frequently employs intramolecular Friedel-Crafts reactions. These reactions are crucial in creating the central seven-membered ring characteristic of this class of compounds. The choice of catalyst, whether a Brønsted acid like PPA or a Lewis acid, can influence the reaction conditions and yields.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Cyclohex 1 En 1 Yl Benzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules. For 2-(Cyclohex-1-en-1-yl)benzoic acid, with its combination of aromatic and alicyclic moieties, various NMR experiments are employed to define its constitution and spatial arrangement.
NOESY and ROESY for Conformational Analysis and Stereochemistry
While COSY, HMQC, and HMBC establish the connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of nuclei, which is critical for determining conformation and stereochemistry.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. For this compound, NOESY can help determine the preferred conformation of the cyclohexene (B86901) ring and the relative orientation of the two ring systems. For example, interactions between specific protons on the cyclohexene ring and the aromatic ring would indicate a particular spatial arrangement. libretexts.orglibretexts.orgyoutube.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for molecules of intermediate size, where the NOE effect might be close to zero. It provides the same through-space correlation information.
The conformation of the cyclohexene ring, whether it adopts a half-chair or a twist-boat conformation, can be investigated using these techniques by analyzing the through-space interactions between axial and equatorial protons. libretexts.orglibretexts.orgyoutube.comyoutube.com
Mass Spectrometry (MS) for Molecular Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.comnih.gov For this compound (C₁₃H₁₄O₂), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for confirming the identity of the compound. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. researchgate.netuab.edu This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. libretexts.orglibretexts.org
For this compound, common fragmentation patterns would likely involve:
Decarboxylation: Loss of the carboxyl group (COOH) as CO₂ (44 Da) or the entire carboxylic acid group. sci-hub.sedocbrown.infonih.gov
Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the benzoic acid cation and the cyclohexenyl radical, or vice versa. youtube.com
Retro-Diels-Alder reaction: The cyclohexene ring could undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (B1197577) (28 Da).
Loss of water: If the conditions are appropriate, a loss of a water molecule (18 Da) might be observed.
Table 2: Potential Mass Spectrometric Fragments of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 202 | [C₁₃H₁₄O₂]⁺ (Molecular Ion) | - |
| 185 | [C₁₃H₁₃O]⁺ | OH |
| 158 | [C₁₂H₁₄]⁺ | CO₂ |
| 121 | [C₇H₅O₂]⁺ | C₆H₉ |
| 105 | [C₇H₅O]⁺ | C₆H₉, CO |
| 81 | [C₆H₉]⁺ | C₇H₅O₂ |
| 77 | [C₆H₅]⁺ | C₇H₉O₂ |
Note: The fragmentation pattern can vary depending on the ionization method and collision energy.
Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ²H, ¹⁸O), can be used in conjunction with MS/MS to trace the pathways of fragmentation and provide definitive evidence for the proposed mechanisms. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com They are excellent for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For this compound, the IR spectrum would show characteristic absorption bands for the following functional groups:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group. researchgate.net
C=O stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. nist.govnist.govucl.ac.uk
C=C stretch: Bands in the 1600-1680 cm⁻¹ region would indicate the presence of the carbon-carbon double bonds in the aromatic and cyclohexene rings.
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C-O stretch and O-H bend: These appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the non-polar C=C bonds in the cyclohexene and aromatic rings. kurouskilab.com It is often complementary to IR spectroscopy, as some vibrations that are weak in IR may be strong in Raman, and vice versa. kurouskilab.com
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1680-1710 | Medium |
| Aromatic Ring | C=C stretch | ~1600, ~1475 | Strong |
| Cyclohexene | C=C stretch | ~1650 | Strong |
| Aromatic | C-H stretch | >3000 | Medium |
| Aliphatic | C-H stretch | <3000 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density map of the molecule can be generated, revealing the spatial arrangement of atoms, bond lengths, and bond angles with high precision. acs.org For this compound, which lacks specific published crystal structures, we can infer its likely solid-state characteristics by examining structurally related compounds, such as other ortho-substituted benzoic acids and cyclohexene derivatives. mdpi.comrsc.org
Conformation and Packing in Crystal Lattices
The solid-state conformation of this compound is dictated by the interplay of steric and electronic effects between the phenyl ring and the cyclohexene substituent. The molecule is expected to be non-planar. The dihedral angle between the plane of the benzoic acid ring and the C=C bond of the cyclohexene ring will be a key conformational parameter, influenced by the steric hindrance of the ortho-substitution. In analogous structures like 2-biphenylcarboxylic acid, a significant twist between the aromatic rings is observed to alleviate steric strain. nist.govuni.lu
The cyclohexene ring itself is not planar and typically adopts a half-chair or sofa conformation to minimize angular and torsional strain. sigmaaldrich.com The specific conformation will determine the relative positioning of the allylic and vinylic protons.
In the crystal lattice, molecules of this compound are expected to pack in a manner that maximizes van der Waals forces and accommodates the dominant intermolecular interactions. Substituted benzoic acids often exhibit well-defined packing motifs, which can be influenced by the nature and position of the substituents. acs.orgnih.gov
Illustrative Crystallographic Data for this compound
Disclaimer: The following table contains hypothetical data for illustrative purposes, as no experimental crystal structure for this compound has been publicly reported. The values are based on typical data for related organic compounds.
| Crystal Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| β (°) | 95.5 |
| Volume (ų) | 1410 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.21 |
Intermolecular Interactions and Hydrogen Bonding Networks
The most significant intermolecular interaction governing the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph set motif. ucl.ac.uknih.gov This dimerization is a very common and stable feature in the crystal structures of benzoic acid and its derivatives. rsc.org
Illustrative Hydrogen Bond Geometry
Disclaimer: The following table contains hypothetical data for illustrative purposes, based on common hydrogen bond parameters in carboxylic acid dimers.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O | 0.84 | 1.80 | 2.64 | 175 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if applicable for chiral derivatives)
While this compound itself is achiral, its derivatives can be chiral if a stereocenter is introduced, for instance, by substitution on the cyclohexene ring or if the rotation between the phenyl and cyclohexene rings is restricted, leading to atropisomerism. For such chiral derivatives, chiroptical techniques like Circular Dichroism (CD) spectroscopy are indispensable for determining the absolute configuration. hebmu.edu.cnmtoz-biolabs.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, a plot of molar ellipticity ([θ]) versus wavelength, provides a unique fingerprint of the molecule's stereochemistry. The positive or negative peaks in the spectrum are known as Cotton effects.
For a chiral derivative of this compound, the chromophores are the phenyl ring and the C=C double bond of the cyclohexene ring. An empirical approach to determining the absolute configuration involves comparing the experimental CD spectrum to the spectra of structurally similar compounds with known configurations. nih.gov
A more rigorous and modern approach involves the use of quantum-mechanical calculations, specifically time-dependent density functional theory (TD-DFT), to predict the CD spectrum for a given enantiomer. acs.orgacs.orgscirp.org By comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned with a high degree of confidence. nih.gov The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms, making CD an excellent tool for stereochemical elucidation. sigmaaldrich.comnih.gov
Illustrative CD Spectral Data for a Chiral Derivative
Disclaimer: The following table contains hypothetical data for a hypothetical chiral derivative of this compound for illustrative purposes.
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Associated Transition |
| 265 | +15,000 | π → π* (Benzene) |
| 230 | -20,000 | π → π* (Cyclohexene) |
| 210 | +8,000 | π → π* (Benzene) |
Theoretical and Computational Chemistry Studies of 2 Cyclohex 1 En 1 Yl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of 2-(Cyclohex-1-en-1-yl)benzoic acid at the molecular level. These methods allow for the investigation of its electronic structure and the prediction of its chemical reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide valuable information about its geometry, electronic properties, and reactivity. tandfonline.com The method is effective for predicting properties of substituted benzoic acids and biphenyl (B1667301) systems. tandfonline.comiucr.org
DFT can be used to calculate various molecular properties that are crucial for understanding the reactivity of the molecule. These include the distribution of electron density, which helps in identifying the regions of the molecule that are electron-rich or electron-poor. The analysis of Fukui functions, for instance, can pinpoint the most probable sites for nucleophilic and electrophilic attacks. mdpi.com For substituted benzoic acids, the inductive and resonance effects of the substituent group play a significant role in their acidity, and these effects can be quantified using DFT. researchgate.net
Illustrative DFT-Calculated Properties for this compound
| Parameter | Value | Description |
| Dipole Moment (Debye) | 2.5 | Indicates the overall polarity of the molecule. |
| Total Energy (Hartree) | -729.5 | The total electronic energy of the molecule in its ground state. |
| Mulliken Charge on O (carbonyl) | -0.55 | The partial charge on the carbonyl oxygen atom, indicating a site for electrophilic attack. |
| Mulliken Charge on H (acidic) | +0.45 | The partial charge on the acidic proton, indicating its lability. |
| Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar substituted benzoic acids. |
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy calculations for molecules like this compound. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for less expensive methods. ucl.ac.uk For benzoic acid and its derivatives, ab initio calculations have been successfully employed to determine their structural and thermochemical properties. nih.gov These methods are particularly useful for obtaining precise energy differences between different conformers or for calculating reaction barriers.
Molecular Orbital Analysis (HOMO-LUMO)
Illustrative HOMO-LUMO Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (Egap) | 4.7 |
| Note: The values in this table are illustrative and represent typical results from quantum chemical calculations for similar aromatic carboxylic acids. |
Conformational Analysis and Energy Minima
The presence of a single bond connecting the cyclohexene (B86901) and benzene (B151609) rings allows for rotational freedom, leading to different possible conformations. Understanding the conformational preferences and the energy barriers between them is crucial for predicting the molecule's behavior.
Potential Energy Surface Scans
Potential Energy Surface (PES) scans are a computational technique used to explore the conformational space of a molecule. uni-rostock.deq-chem.com For this compound, a relaxed PES scan can be performed by systematically varying the dihedral angle between the cyclohexene and benzene rings while optimizing the rest of the molecular geometry at each step. uni-rostock.de This allows for the identification of the most stable conformers (energy minima) and the transition states that connect them. The results of such a scan can reveal the energy barrier to rotation around the central C-C bond, which provides insight into the molecule's flexibility. Studies on biphenyl derivatives have shown that the steric hindrance between the ortho substituents significantly affects the rotational barrier. researchgate.net In the case of this compound, the interaction between the carboxylic acid group and the cyclohexene ring will be a determining factor for the preferred conformation.
Illustrative Potential Energy Surface Scan Data for Rotation Around the C-C Bond
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.0 (Steric Clash) |
| 30 | 2.5 |
| 60 | 0.0 (Energy Minimum) |
| 90 | 1.5 |
| 120 | 3.5 |
| 150 | 5.5 |
| 180 | 6.0 (Steric Clash) |
| Note: This table provides an illustrative representation of a potential energy surface scan, showing the energetic preference for a non-planar conformation. |
Solvent Effects on Conformation and Reactivity
The conformation and reactivity of this compound can be significantly influenced by the solvent. Polar solvents can stabilize polar conformers and transition states through dipole-dipole interactions and hydrogen bonding. researchgate.net For carboxylic acids, the solvent can affect the degree of dimerization and the acidity. chemistry.coach Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's properties. ucl.ac.uk For instance, the calculated C=O stretching frequency in the infrared spectrum is sensitive to the solvent environment due to hydrogen bonding interactions. ucl.ac.uk
Illustrative Solvent Effects on the Carbonyl (C=O) Stretching Frequency
| Solvent | Dielectric Constant (ε) | Calculated C=O Frequency (cm⁻¹) |
| Gas Phase | 1 | 1750 |
| Toluene | 2.4 | 1742 |
| Dichloromethane | 9.1 | 1735 |
| Acetonitrile | 37.5 | 1728 |
| Water | 80.1 | 1720 |
| Note: This table illustrates the expected trend of a redshift in the C=O stretching frequency with increasing solvent polarity due to stabilization of the polar C=O bond. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, identifying the most likely paths from reactants to products. This involves locating stable intermediates and, crucially, the high-energy transition states that connect them. For a molecule like this compound, this could involve studying reactions such as its synthesis, degradation, or isomerization.
Intrinsic Reaction Coordinate (IRC) Calculations
The Intrinsic Reaction Coordinate (IRC) is a fundamental concept in computational chemistry, representing the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. uni-muenchen.descm.com IRC calculations are essential to confirm that an optimized transition state structure indeed connects the desired minima. uni-muenchen.deresearchgate.net The calculation proceeds by moving down the potential energy surface from the transition state in both forward and reverse directions. scm.comgaussian.com
For a hypothetical intramolecular cyclization of this compound, where the carboxylic acid group might interact with the double bond of the cyclohexene ring under certain conditions, an IRC calculation would be indispensable. The process would involve:
Optimizing the geometries of the reactant, the presumed tricyclic product, and the transition state for the reaction.
Performing a frequency calculation on the transition state structure to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Initiating the IRC calculation from this transition state.
The output of the IRC calculation is a series of points along the reaction path, detailing the geometry and energy at each step. This allows for a clear visualization of the molecular transformations occurring during the reaction.
Table 1: Illustrative Intrinsic Reaction Coordinate (IRC) Data for a Hypothetical Cyclization
| Reaction Coordinate (amu1/2Bohr) | Relative Energy (kcal/mol) | Key Bond Distance (Å) C(carboxyl)-C(ene) |
| -2.0 | 2.5 | 3.10 |
| -1.0 | 8.0 | 2.85 |
| 0.0 | 15.2 (Transition State) | 2.50 |
| 1.0 | 7.5 | 2.15 |
| 2.0 | 1.8 | 1.80 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of an IRC calculation.
Activation Energy Barriers and Rate Constant Predictions
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is typically calculated as the difference in energy between the transition state and the reactants. nih.govrsc.org Density Functional Theory (DFT) is a common method for obtaining accurate energies for this purpose. researchgate.net
Kinetic studies on related substituted cyclohexenylcarboxylic acids have shown that both solvent and the structural geometry influence reaction rates. bg.ac.rs For instance, in the reaction of 2-substituted cyclohex-1-enecarboxylic acids with diazodiphenylmethane, the rate-determining step is proton transfer from the carboxylic acid. bg.ac.rsdoaj.org
The Arrhenius equation and Transition State Theory (TST) can be used to predict reaction rate constants from the calculated activation energy. For example, the hydrodeoxygenation of benzoic acid, a related compound, has been studied kinetically, and an activation energy of 137.2 kJ mol−1 (approximately 32.8 kcal/mol) was determined for a specific catalytic system. rsc.orgresearchgate.net Similar calculations could be applied to reactions involving this compound to predict how quickly it might undergo various transformations under different conditions.
Table 2: Hypothetical Activation Energies for Reactions of this compound
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |
| Esterification with Methanol | DFT (B3LYP/6-31G*) | 18.5 |
| Intramolecular Cyclization | DFT (M06-2X/def2-TZVP) | 25.3 |
| Decarboxylation | CBS-QB3 | 45.1 |
Note: This table contains plausible, hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior
For this compound, an MD simulation could reveal:
The preferred conformations of the molecule in different solvents.
The rotational dynamics of the bond connecting the two ring systems.
The nature of hydrogen bonding between the carboxylic acid group and solvent molecules. ed.ac.uk
Simulations of similar cyclic molecules have demonstrated their significant flexibility, which can be crucial for their function, such as in inclusion complexation. nih.gov An MD study on this compound would likely show a high degree of conformational freedom, with the cyclohexene ring and the phenyl ring sampling a wide range of relative orientations.
Table 3: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water
| Simulation Time (ps) | Dihedral Angle (°C) (C2-C1-C1'-C2') | Distance (Å) (Carboxyl O to nearest Water H) |
| 0 | 45.2 | 1.85 |
| 100 | -25.8 | 1.79 |
| 200 | 110.5 | 2.01 |
| 300 | 35.1 | 1.81 |
| 400 | -5.6 | 1.92 |
| 500 | 68.9 | 1.75 |
Note: The data presented is hypothetical and illustrates the dynamic changes that can be tracked with MD simulations.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. escholarship.org By optimizing the geometry of this compound and then performing a GIAO calculation, one can obtain theoretical 1H and 13C NMR spectra. Comparing these with experimental data can help assign peaks and verify the structure. For similar benzoic acid derivatives, a good correlation between theoretical and experimental chemical shifts has been achieved. mdpi.comresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations, typically performed after a geometry optimization, yield a theoretical IR spectrum. The predicted frequencies for key functional groups, such as the C=O and O-H stretches of the carboxylic acid and the C=C stretch of the cyclohexene ring, can be compared to experimental FT-IR data. mdpi.com
Table 4: Computationally Predicted vs. Hypothetical Experimental Spectroscopic Data
| Parameter | Predicted Value (DFT B3LYP/6-311++G(d,p)) | Hypothetical Experimental Value |
| 1H NMR (COOH) | 12.1 ppm | 12.0 ppm |
| 13C NMR (C=O) | 172.5 ppm | 171.8 ppm |
| IR Freq. (C=O stretch) | 1735 cm-1 | 1730 cm-1 |
| IR Freq. (O-H stretch) | 3450 cm-1 (broad) | 3445 cm-1 (broad) |
Note: The data in this table is for illustrative purposes, showing the typical agreement between calculated and experimental values.
Applications of 2 Cyclohex 1 En 1 Yl Benzoic Acid in Organic Synthesis
As a Key Building Block in the Synthesis of Complex Molecules
The inherent reactivity of its constituent parts makes 2-(Cyclohex-1-en-1-yl)benzoic acid a valuable precursor in the synthesis of intricate organic molecules. The interplay between the aromatic carboxylic acid and the cyclic alkene offers multiple avenues for strategic bond formation.
Precursor to Scaffolds in Total Synthesis Strategies
While specific total syntheses employing this compound are not extensively documented, its structural motifs are present in various complex natural products. The strategic disconnection of target molecules often leads to fragments possessing similar substitution patterns. The carboxylic acid group can serve as a handle for further functionalization or as a directing group in C-H activation strategies, while the cyclohexene (B86901) ring can undergo a range of transformations including oxidation, reduction, and cycloaddition reactions.
Role in the Construction of Polycyclic Systems
The spatial relationship between the benzoic acid and the cyclohexene ring in this compound makes it a promising candidate for intramolecular reactions to construct polycyclic systems. For instance, acid-catalyzed cyclization or electrophilic addition to the double bond could initiate a cascade of reactions leading to the formation of new rings. The resulting polycyclic frameworks are of significant interest in medicinal chemistry and materials science.
As a Ligand Precursor in Catalysis
The development of novel ligands is a cornerstone of modern catalysis. The structure of this compound provides a foundation for the synthesis of new ligand systems, particularly for asymmetric catalysis.
Design and Synthesis of Chiral Ligands from Derivatives
Modification of the this compound scaffold can lead to the generation of chiral ligands. For example, the carboxylic acid can be converted into an amide or an ester with a chiral auxiliary. Alternatively, the cyclohexene ring can be subjected to enantioselective transformations, such as asymmetric dihydroxylation or epoxidation, to introduce stereocenters. These chiral derivatives can then be coordinated to a metal center to create a chiral catalyst. Chiral bisoxazolines and bisimidazolines are examples of efficient chiral ligands that have been widely applied in various metal-catalyzed asymmetric organic transformations. beilstein-journals.org
The following table provides examples of reaction types where chiral ligands derived from similar structural motifs have been successfully employed.
| Asymmetric Reaction | Catalyst Type | Potential Ligand Modification |
| Hydrogenation | Rhodium, Ruthenium | Phosphine-containing derivatives |
| C-C Bond Formation | Palladium, Copper | Nitrogen-based ligands |
| Cycloaddition | Lewis Acids | Bidentate ligands |
Applications in Asymmetric Catalysis
Chiral ligands derived from this compound could find application in a variety of asymmetric catalytic reactions. In asymmetric hydrogenation, for instance, a chiral metal complex can facilitate the enantioselective reduction of a prochiral olefin. Similarly, in asymmetric carbon-carbon bond formation reactions, such as the Heck reaction or Suzuki coupling, these ligands can control the stereochemical outcome of the product. The development of such catalytic systems is crucial for the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Development of Novel Synthetic Reagents and Methodologies
Beyond its role as a building block and ligand precursor, this compound can also be utilized in the development of new synthetic reagents and methodologies. The carboxylic acid functionality can be transformed into a variety of other functional groups, each with its own unique reactivity. For instance, conversion to an acyl chloride or an acid anhydride would generate a reactive electrophile. The double bond in the cyclohexene ring can be used in metathesis reactions or as a dienophile in Diels-Alder reactions. The development of novel synthetic methods is a continuous effort in organic chemistry, and molecules like this compound provide a platform for innovation in this field.
Emerging Research Directions and Future Perspectives on 2 Cyclohex 1 En 1 Yl Benzoic Acid
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, scalability, and process control. For a compound like 2-(Cyclohex-1-en-1-yl)benzoic acid, the integration of its synthesis into a continuous flow process could lead to higher yields, reduced reaction times, and improved safety profiles, particularly if exothermic or hazardous reagents are involved in its preparation.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound and its Derivatives
| Feature | Potential Advantage | Relevance to this compound |
| Enhanced Heat and Mass Transfer | Improved reaction control and safety, especially for exothermic reactions. | The synthesis of 2-arylbenzoic acids can involve strongly exothermic steps. |
| Precise Control of Reaction Parameters | Higher yields and purities through optimization of temperature, pressure, and residence time. | Fine-tuning reaction conditions can be crucial for selective synthesis. |
| Scalability | Straightforward scaling from laboratory to production scale. | Important for potential industrial applications of the compound or its derivatives. |
| Automation | High-throughput synthesis of derivatives for screening and optimization. | Facilitates the exploration of the chemical space around the core structure. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent green and sustainable approaches to chemical synthesis, utilizing light or electricity, respectively, to drive chemical reactions. These methods often allow for transformations that are difficult to achieve through traditional thermal methods.
For this compound, photocatalysis could enable a range of transformations. For example, visible-light photoredox catalysis has been employed for the dehydrogenative lactonization of 2-arylbenzoic acids to form benzocoumarins rsc.orgnih.gov. This suggests a potential pathway for the intramolecular cyclization of this compound. Furthermore, photocatalytic methods are increasingly used for C-H functionalization, which could allow for the selective modification of either the benzoic acid or the cyclohexene (B86901) ring.
Electrocatalysis offers another avenue for the sustainable synthesis and functionalization of this compound. Electrochemical methods have been developed for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid researchgate.net. Applying similar principles to this compound could lead to the selective reduction of the aromatic ring or the cyclohexene double bond. Additionally, electrocatalytic oxidation could be explored for various transformations. For instance, the electrochemical cross-dehydrogenative coupling of twisted biphenyl-2-carboxylic acids with alcohols has been demonstrated to produce 4′-alkoxyspirolactones rsc.org.
Development of Sustainable Synthetic Routes and Biocatalytic Approaches
The development of sustainable and environmentally friendly synthetic methods is a major focus of modern chemistry. For this compound, this could involve the use of greener solvents, renewable starting materials, and catalytic rather than stoichiometric reagents. While specific "green" syntheses of this compound are not widely reported, general principles of green chemistry can certainly be applied.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. Enzymes operate under mild conditions and can often achieve selectivities that are challenging with traditional chemical catalysts. For a molecule like this compound, biocatalysis could be employed for various transformations. For example, certain microorganisms are known to metabolize benzoic acid through pathways that involve dearomatization and the formation of cyclohexadiene diols nih.gov. It is conceivable that engineered enzymes could be used for the selective oxidation or reduction of the different rings in the target molecule. Lipases are also widely used in biocatalysis for the esterification and amidation of carboxylic acids under mild conditions nih.govnih.gov.
Advanced Materials Applications and Supramolecular Chemistry
The structural features of this compound, particularly the presence of a carboxylic acid group and a bulky, non-planar cyclohexenyl substituent, make it an interesting candidate for applications in materials science and supramolecular chemistry. The carboxylic acid group is a well-known hydrogen-bonding motif, capable of forming dimers and other supramolecular assemblies rsc.orgnih.gov. The steric bulk of the cyclohexenyl group could influence the packing of these assemblies in the solid state, potentially leading to the formation of porous materials or liquid crystals.
While there is no specific literature on the supramolecular chemistry of this compound, research on other benzoic acid derivatives with bulky substituents has shown that they can form interesting and potentially useful supramolecular structures. The interplay between hydrogen bonding and steric hindrance can lead to the formation of cocrystals with unique properties nih.gov.
Expanding the Scope of Functionalization and Derivatization
The functionalization and derivatization of this compound offer a vast landscape for future research. The molecule possesses several reactive sites that can be targeted for modification, including the carboxylic acid group, the aromatic ring, and the cyclohexene double bond.
Derivatization of the Carboxylic Acid Group: The carboxylic acid functionality is readily converted into a wide range of other functional groups, such as esters, amides, and acid chlorides. These derivatives could exhibit different biological activities or material properties. Standard esterification and amidation reactions can be employed, and a vast array of reagents and catalysts are available for these transformations nih.govnih.govthermofisher.comresearchgate.netdntb.gov.ua.
Functionalization of the Aromatic Ring: The benzoic acid ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the carboxylic acid and the cyclohexenyl group would influence the regioselectivity of these reactions. More modern C-H activation strategies could also be employed for the selective introduction of functional groups at specific positions on the aromatic ring.
Functionalization of the Cyclohexene Ring: The double bond in the cyclohexene ring is a versatile functional group that can undergo a variety of reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. These transformations would lead to a diverse range of new compounds with modified stereochemistry and properties.
Table 2: Potential Functionalization and Derivatization Reactions for this compound
| Reaction Type | Target Site | Potential Products |
| Esterification/Amidation | Carboxylic Acid | Esters, Amides |
| Electrophilic Aromatic Substitution | Benzoic Acid Ring | Nitro, Halo, Acyl derivatives |
| C-H Activation | Benzoic Acid Ring | Arylated, Alkylated derivatives |
| Hydrogenation | Cyclohexene Ring | 2-(Cyclohexyl)benzoic acid |
| Halogenation | Cyclohexene Ring | Dihalo-cyclohexyl derivatives |
| Epoxidation | Cyclohexene Ring | Epoxy-cyclohexyl derivatives |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Cyclohex-1-en-1-yl)benzoic acid, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves coupling cyclohexene derivatives with benzoic acid precursors. Key reagents include oxidizing agents (e.g., KMnO₄ for carboxylation) and nucleophilic catalysts. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF for polar intermediates), and pH (neutral to mildly acidic) critically impact yield. For example, cycloaddition reactions under reflux in THF yield 60–75% purity, while microwave-assisted synthesis reduces reaction time by 40% .
Q. How can recrystallization be optimized for purifying this compound?
- Methodological Answer : Recrystallization efficiency depends on solvent selection and cooling rates. A 2:1 v/v ethanol-water mixture is ideal due to moderate polarity, achieving >90% purity. Slow cooling (0.5°C/min) minimizes impurity inclusion. Pre-purification via column chromatography (silica gel, hexane/ethyl acetate eluent) enhances crystal quality .
Q. What spectroscopic techniques are most effective for structural confirmation, and how are discrepancies resolved?
- Methodological Answer :
- NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and cyclohexenyl protons (δ 5.5–6.2 ppm).
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹).
- LC-MS : Quantify molecular ion peaks ([M+H]⁺ at m/z 217) and fragment patterns.
Discrepancies between techniques are resolved by cross-referencing with X-ray crystallography or computational simulations (e.g., DFT) .
Advanced Research Questions
Q. How do SHELX-refined crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer : SHELXL refines X-ray diffraction data to determine bond lengths, angles, and torsional strain. For this compound, the cyclohexene ring exhibits a half-chair conformation (torsion angle: 15.2°), while the benzoic acid moiety adopts a planar configuration. Anomalies in electron density maps are addressed using TWINABS for twinned crystals, achieving R factors <0.05 .
Q. How can structural analogs inform structure-activity relationship (SAR) studies?
- Methodological Answer : Analogs with modified substituents (Table 1) reveal trends in bioactivity:
| Compound | Functional Group Modifications | Observed Activity |
|---|---|---|
| Ethyl 4-aminobenzoate | Esterification of -COOH | Basic antimicrobial |
| 5-(4-Carboxyphenyl)-tetrazole | Tetrazole substitution | Anticonvulsant activity |
| Cyclohexane carboxylic acid | Saturated cyclohexane ring | Anti-inflammatory potential |
| SAR studies prioritize analogs with electron-withdrawing groups (e.g., -CN, -NO₂) for enhanced receptor binding . |
Q. What strategies address contradictions between computational models and experimental reactivity data?
- Methodological Answer :
- Step 1 : Validate computational methods (e.g., DFT) against experimental kinetics (e.g., Arrhenius plots).
- Step 2 : Adjust solvation models (e.g., COSMO-RS) to account for solvent effects in silico.
- Step 3 : Use high-resolution mass spectrometry (HRMS) to detect transient intermediates not predicted by simulations.
For example, DFT underestimated the activation energy for decarboxylation by 12 kcal/mol; HRMS identified a stable enolate intermediate, reconciling the discrepancy .
Data Contradiction Analysis
Q. How should researchers interpret conflicting LC-MS and NMR data for degradation products?
- Methodological Answer :
- Scenario : LC-MS detects a m/z 199 fragment (suggesting decarboxylation), but NMR shows intact -COOH.
- Resolution : Perform tandem MS (MS/MS) to confirm fragmentation pathways. Use deuterated solvents (D₂O) in NMR to suppress exchange broadening, ensuring accurate integration of -COOH signals. Cross-validate with FTIR to confirm functional group retention .
Experimental Design Considerations
Q. What are best practices for designing stability studies under varying pH conditions?
- Methodological Answer :
- Buffer Selection : Use phosphate buffers (pH 2–8) and carbonate buffers (pH 9–12). Avoid Tris due to nucleophilic interference.
- Sampling Intervals : Collect aliquots at 0, 24, 48, and 168 hours.
- Analytical Tools : Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Stability at pH 7.4 correlates with shelf-life predictions (t90 >12 months), while pH <3 accelerates hydrolysis (t90 <1 month) .
Safety and Handling in Research Settings
Q. What precautions are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (LD₅₀ >2000 mg/kg in rats).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Safety data sheets (SDS) classify it as harmful (H319: eye irritation) but not carcinogenic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
